molecular formula C12H12ClN3O2 B2959845 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide CAS No. 865287-19-0

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide

Cat. No.: B2959845
CAS No.: 865287-19-0
M. Wt: 265.7
InChI Key: XYLLTQHARJUXDD-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound has garnered interest due to its potential pharmacological activities, including antitubercular and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol in the presence of sulfuric acid to produce methyl 4-chlorobenzoate. This intermediate is then converted to 4-chlorophenylhydrazide through hydrazination. The hydrazide is treated with cyanogen bromide in methanol to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine. Finally, the oxadiazole derivative is coupled with an appropriate acyl chloride in the presence of sodium hydride in dry tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of enzymes essential for the survival and replication of Mycobacterium tuberculosis. The compound’s structure allows it to interfere with the bacterial cell wall synthesis, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-7(2)10(17)14-12-16-15-11(18-12)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLLTQHARJUXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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